molecular formula C24H28N2O4 B5184160 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide

Cat. No. B5184160
M. Wt: 408.5 g/mol
InChI Key: CYPPFYPCRLUKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide, also known as MPWB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide is not fully understood, but it is believed to involve the modulation of dopamine and sigma-1 receptor activity. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide has been shown to increase dopamine release in the prefrontal cortex, which is involved in the regulation of mood, behavior, and cognition. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide has also been shown to modulate sigma-1 receptor activity, which has been implicated in the regulation of cellular stress responses and the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide has been shown to have various biochemical and physiological effects. In animal studies, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behaviors. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide has also been shown to increase dopamine release in the prefrontal cortex and modulate sigma-1 receptor activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide in lab experiments include its high potency, selectivity, and specificity for the dopamine D2 and sigma-1 receptors. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide has also been shown to have good bioavailability and pharmacokinetic properties. The limitations of using 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the study of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide. One potential direction is the development of more efficient and cost-effective synthesis methods. Another potential direction is the study of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide in the treatment of various neurological disorders, such as schizophrenia, depression, and anxiety disorders. Additionally, the study of the mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide and its effects on other neurotransmitter systems, such as the glutamate and GABA systems, could provide further insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide has been studied using different methods, such as the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of 4-bromo-N-(1-phenylcyclopropyl)benzamide with 1-(methoxyacetyl)-4-piperidinol in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 4-chloro-N-(1-phenylcyclopropyl)benzamide with boronic acid in the presence of a palladium catalyst. Both methods have been shown to yield 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide in good yields.

Scientific Research Applications

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience, where 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of cellular stress responses and has been implicated in various neurological disorders.

properties

IUPAC Name

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-phenylcyclopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-29-17-22(27)26-15-11-21(12-16-26)30-20-9-7-18(8-10-20)23(28)25-24(13-14-24)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPPFYPCRLUKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NC3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide

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